molecular formula C9H12ClNO B565844 (R)-Chroman-4-amine hydrochloride CAS No. 730980-59-3

(R)-Chroman-4-amine hydrochloride

Cat. No.: B565844
CAS No.: 730980-59-3
M. Wt: 185.651
InChI Key: BVMKYKMJUZEGBU-DDWIOCJRSA-N
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Description

“®-Chroman-4-amine hydrochloride” is a chemical compound. It is also known as “R (+)-SCH-23390 hydrochloride” and its empirical formula is C17H18ClNO · HCl . It is a hydrochloride salt, which is an acid salt resulting from the reaction of hydrochloric acid with an organic base .

Scientific Research Applications

  • Asymmetric Synthesis : A study by Voight et al. (2010) detailed the asymmetric synthesis of (R)-chroman-4-amine salts, demonstrating the use of (R)-Chroman-4-amine hydrochloride in enantioselective chemical synthesis (Voight et al., 2010).

  • Reactions with Amines : Sosnovskikh et al. (2006) described the reactions of chromones with amines, which are relevant to the study and application of this compound in organic chemistry (Sosnovskikh et al., 2006).

  • Chromatography Studies : Research by Brinkman et al. (1967) on metal-chloro anions in reversed-phase chromatography involving liquid anion-exchanges might provide insights into the behavior of compounds like this compound in chromatographic processes (Brinkman et al., 1967).

  • Ring Contraction Studies : Gabbutt et al. (1994) studied the ring contraction of sulfenamides derived from thiochroman-4-ones, which could inform the structural transformations and reactivity of this compound-related compounds (Gabbutt et al., 1994).

  • Amination of Chromanone Derivatives : Pressnitz et al. (2013) investigated the asymmetric amination of chromanone derivatives, including this compound, providing valuable insights into its chemical reactivity (Pressnitz et al., 2013).

  • Spectroscopic Analysis : Research by Warren et al. (1965) on the effect of water of hydration on the infrared spectra of tertiary amine salts could offer understanding of the spectroscopic properties of this compound (Warren et al., 1965).

Properties

IUPAC Name

(4R)-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;/h1-4,8H,5-6,10H2;1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMKYKMJUZEGBU-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=CC=CC=C2[C@@H]1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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